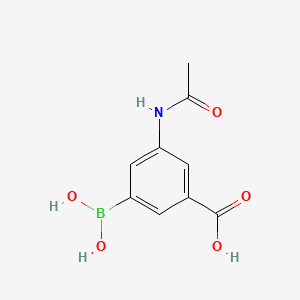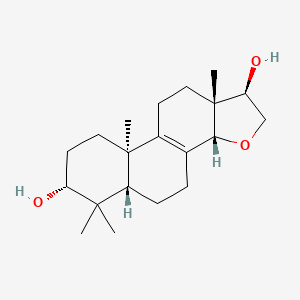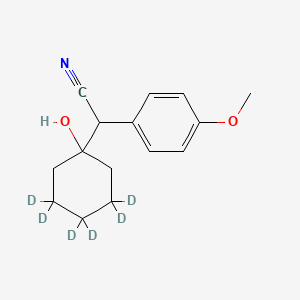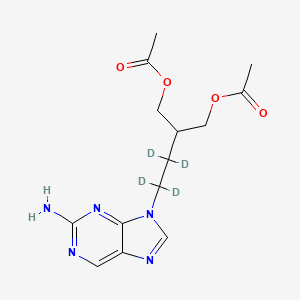
2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-2-Hydroxy(~2~H_4_)phenylethan-1-one is a chemical compound with a unique structure that includes deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one typically involves the introduction of deuterium atoms into the phenyl and ethanone groups. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Direct Synthesis: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-2-Hydroxy(~2~H_4_)phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-2-Hydroxy(~2~H_4_)phenylethan-1-one has several scientific research applications:
Chemistry: Used as a model compound in studies of deuterium effects on reaction mechanisms.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of deuterated drugs and materials.
Mechanism of Action
The mechanism of action of 1-2-Hydroxy(~2~H_4_)phenylethan-1-one involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s reactivity and stability, leading to unique effects in various applications. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one
- 2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one
- 4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone
Uniqueness
1-2-Hydroxy(~2~H_4_)phenylethan-1-one is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific research applications where the effects of deuterium are of interest.
Properties
IUPAC Name |
2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYUBVRTQDVAT-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662003 |
Source


|
| Record name | 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189865-36-8 |
Source


|
| Record name | 1-[2-Hydroxy(~2~H_4_)phenyl](~2~H_3_)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

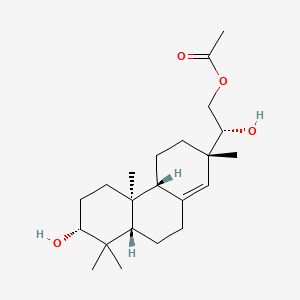
![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)


